molecular formula C19H19N3OS B2778571 1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-phenylurea CAS No. 391222-17-6

1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-phenylurea

Cat. No.: B2778571
CAS No.: 391222-17-6
M. Wt: 337.44
InChI Key: VAFWMROICIPYKZ-UHFFFAOYSA-N
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Description

1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-phenylurea is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of 1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-phenylurea typically involves the reaction of 4-isopropylphenyl isothiocyanate with 2-aminothiazole in the presence of a suitable solvent. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-phenylurea undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-phenylurea can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

1-phenyl-3-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-13(2)14-8-10-15(11-9-14)17-12-24-19(21-17)22-18(23)20-16-6-4-3-5-7-16/h3-13H,1-2H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFWMROICIPYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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